molecular formula C18H18N4O5 B2526695 2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448034-91-0

2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2526695
CAS RN: 1448034-91-0
M. Wt: 370.365
InChI Key: YHNBSPKHZWBZAV-UHFFFAOYSA-N
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Description

The compound "2-((4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)but-2-yn-1-yl)oxy)benzamide" is a complex molecule that may have potential biological activity due to the presence of a dihydropyrimidinone moiety, which is a common feature in many pharmacologically active compounds. Although none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of rings, the introduction of amide groups, and the use of palladium-catalyzed reactions. For instance, the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives involves a tandem oxidative aminocarbonylation-cyclization of alkynyl precursors, which could be analogous to the synthesis of the target compound if it also involves the formation of a heterocyclic ring system . Similarly, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide involves ring-closing and acylation reactions, which are common in the synthesis of complex amides .

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as X-ray diffraction analysis, as demonstrated in the synthesis of dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives . The presence of a dihydropyrimidinone ring in the target compound suggests that it may exhibit interesting structural features, including potential stereoisomerism, which could be analyzed using similar techniques.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The target compound contains an amide linkage and a dihydropyrimidinone ring, which are functional groups known to participate in various chemical reactions. For example, the N-hydroxyamide-containing heterocycles discussed in one study are used as benzyloxycarbonylating agents, indicating that the amide group can be involved in protection-deprotection schemes during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The presence of a dihydropyrimidinone ring in the target compound suggests that it may have unique properties, such as the potential for atropisomerism due to steric hindrance, as seen in the synthesis of triiodo-1,3-benzenedicarboxamide analogs . Additionally, the compound may exhibit interesting optical properties, as seen in the pyridyl substituted benzamides with aggregation-enhanced emission .

Scientific Research Applications

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of various novel compounds with potential biological activities. For instance, researchers synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study involved the design and synthesis of pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, which were evaluated as protoporphyrinogen oxidase inhibitors with promising herbicidal activities (Wang et al., 2017).

Bioactivity and Chemical Properties

Certain derivatives of the compound demonstrate significant biological activities, such as anti-HIV properties. The synthesis and evaluation of derivatives like 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene) amino]-N(4,6-dimethyl-2-pyrimidinyl)-benzene sulfonamide have shown promising results against HIV-1 and HIV-2 strains (Selvam et al., 2001). The compound also plays a role in synthesizing heterocyclic systems with anti-inflammatory activity, further highlighting its versatility in drug development (Amr, Sabry, & Abdulla, 2007).

Advanced Material and Chemical Research

In the field of materials science, derivatives of this compound have been investigated for their unique properties, such as aggregation-enhanced emission and multi-stimuli-responsive characteristics. These compounds show potential for applications in advanced materials and sensors (Srivastava et al., 2017).

properties

IUPAC Name

2-[4-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c19-17(25)13-5-1-2-6-14(13)27-12-4-3-9-20-15(23)7-10-22-11-8-16(24)21-18(22)26/h1-2,5-6,8,11H,7,9-10,12H2,(H2,19,25)(H,20,23)(H,21,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNBSPKHZWBZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CCN2C=CC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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